molecular formula C23H17NO6 B2860713 3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714931-25-6

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B2860713
CAS No.: 714931-25-6
M. Wt: 403.39
InChI Key: RMVVNDSCURLJKC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a useful research compound. Its molecular formula is C23H17NO6 and its molecular weight is 403.39. The purity is usually 95%.
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Biological Activity

3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, a synthetic compound belonging to the flavonoid class, has garnered attention for its potential biological activities. This compound, characterized by its chromone backbone and specific substitutions, exhibits properties that could be beneficial in various therapeutic contexts, particularly in antioxidant and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16N2O5
  • Molecular Weight : 344.33 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)N+[O-]

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromone Core : Cyclization of a phenylacetic acid derivative.
  • Introduction of the Methoxyphenyl Group : Achieved via Friedel-Crafts acylation.
  • Attachment of the Nitrobenzyl Ether Moiety : Conducted through etherification with 4-nitrobenzyl bromide.

Antioxidant Properties

Research indicates that compounds within the flavonoid class often exhibit significant antioxidant activity. The presence of methoxy and nitro groups in this compound enhances its ability to scavenge free radicals, potentially mitigating oxidative stress-related diseases.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The mechanism likely involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific studies have shown that flavonoids can induce cell cycle arrest and apoptosis in various cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes associated with disease progression. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development .

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Assessment Demonstrated significant free radical scavenging ability compared to standard antioxidants (e.g., ascorbic acid).
Cancer Cell Line Testing Showed cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values indicating effective inhibition of cell growth.
Enzyme Inhibition Studies Inhibited COX enzymes with IC50 values in the low micromolar range, suggesting potential anti-inflammatory applications .

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The methoxy groups facilitate electron donation, neutralizing free radicals.
  • Anticancer Mechanism : Modulation of apoptotic pathways through activation of p53 and inhibition of anti-apoptotic proteins such as Bcl-2.
  • Enzyme Interaction : Competitive inhibition at the active sites of COX enzymes, reducing prostaglandin synthesis.

Properties

CAS No.

714931-25-6

Molecular Formula

C23H17NO6

Molecular Weight

403.39

IUPAC Name

3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO6/c1-28-18-8-4-16(5-9-18)21-14-30-22-12-19(10-11-20(22)23(21)25)29-13-15-2-6-17(7-3-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

RMVVNDSCURLJKC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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